(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chiral compound that plays a significant role in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. This compound is classified under the category of tetrahydroisoquinolines, which are important structural motifs in many biologically active molecules. The presence of the tert-butyl group and the carboxylate moiety enhances its reactivity and biological activity, making it a valuable target for drug development.
The compound is derived from the isoquinoline family, which is known for its diverse pharmacological properties. It can be classified as a tertiary amine due to the presence of a nitrogen atom in its structure. The compound's IUPAC name is tert-butyl (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride, indicating its chiral nature and the presence of a hydrochloride salt form .
The synthesis of (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves several key steps:
This multi-step synthesis highlights the importance of protecting groups and chiral induction methods in producing complex organic molecules.
The molecular formula for (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is C14H19ClN2O2. The compound features a tetrahydroisoquinoline backbone with a tert-butyl group and a carboxylate functional group. The InChI key for this compound is NNKSEUBQDFHGAC-UTONKHPSSA-N, which provides a unique identifier for its chemical structure .
(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride participates in various chemical reactions:
These reactions demonstrate the compound's versatility in synthetic chemistry and its potential for further modification.
The mechanism by which (R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride exerts its biological effects is not fully elucidated but likely involves interaction with specific receptors or enzymes relevant to neurological disorders and infectious diseases. Its structural similarity to other biologically active compounds suggests that it may modulate neurotransmitter systems or exhibit antimicrobial properties .
(R)-tert-Butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has several applications in scientific research:
The stereoselective construction of the (R)-tetrahydroisoquinoline core relies on innovative catalytic methodologies. A prominent approach involves the activation of carboxylic acid precursors using halogenating agents such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by nucleophilic attack by tert-butylamine. This generates activated intermediates that undergo intramolecular cyclization via the Bischler-Napieralski reaction, forming the dihydroisoquinoline scaffold. Subsequent catalytic asymmetric reduction introduces the chiral center at the C3 position [7]. Enantioselectivity is achieved using chiral catalysts derived from cinchona alkaloids or bisphosphine ligands (e.g., BINAP), which coordinate to transition metals like iridium or ruthenium during hydrogenation. This method achieves enantiomeric excess (ee) values exceeding 85% for the (R)-enantiomer, as confirmed by chiral HPLC analysis [7] [8].
Table 1: Catalytic Asymmetric Synthesis Methods
Method | Catalyst System | Reducing Agent | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral Hydride Reduction | NaBH₄/(S)-Proline Deriv | 18d | 70–86 | 79–90 |
Hydrogenation | Ir-(R)-BINAP | H₂ (60 psi) | >85 | 92 |
Enzymatic Reduction | Rhodococcus sp. | NADH | >95 | 75 |
Enantioselective hydrogenation of prochiral dihydroisoquinolines represents the most scalable route to (R)-THIQ derivatives. The imine bond of 1-substituted-3,4-dihydroisoquinolines undergoes stereocontrolled reduction under H₂ gas (40–100 psi) in the presence of chiral iridium or ruthenium complexes. Key to success is the use of (R)-BINAP-based catalysts, which provide the optimal spatial environment for re-face hydride transfer, yielding the (R)-configuration at C3 [8]. Solvent optimization is critical: dichloromethane (DCM) enhances enantioselectivity (71–86% ee) and chemical yield (70–90%) compared to THF or toluene due to improved substrate-catalyst solubility [8] [7]. For instance, hydrogenation of 1-benzyl-DHIQ with Ir-(R)-BINAP in DCM achieves 92% yield and >85% ee, enabling multi-gram synthesis of pharmaceutical intermediates like solifenacin precursors [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8